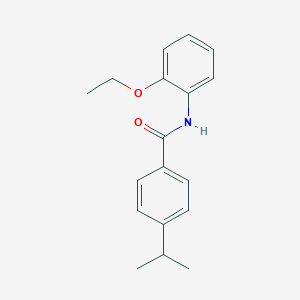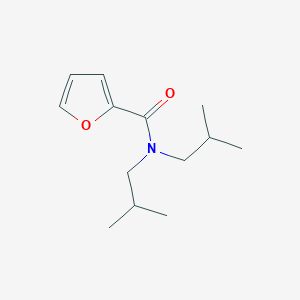
4-ethoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-methyl-N-phenylbenzamide, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-ethoxy-N-methyl-N-phenylbenzamide is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the body. This compound has been found to have a higher affinity for the mu-opioid receptor than for the delta and kappa opioid receptors. It has also been found to have an affinity for the cannabinoid CB1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and has been found to inhibit the growth of cancer cells in vitro. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-methyl-N-phenylbenzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. This compound is also relatively easy to obtain and is commercially available. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-methyl-N-phenylbenzamide. One area of research is the development of this compound analogs that have improved potency and selectivity for specific receptors. Another area of research is the study of this compound in animal models of pain and inflammation to further understand its mechanism of action and potential therapeutic uses. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-methyl-N-phenylbenzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is then reacted with N-methyl-N-phenylamine to form this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-ethoxy-N-methyl-N-phenylbenzamide has been used in a variety of scientific research studies, including studies on pain, inflammation, and cancer. It has been found to have analgesic and anti-inflammatory effects, and has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-ethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-11-9-13(10-12-15)16(18)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Clé InChI |
IEDYFTYKLYZUQX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)





